

A Comprehensive Technical Guide to Ferric Nitrate Nonahydrate for Researchers and Scientists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric nitrate*

Cat. No.: *B080224*

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Introduction

Ferric nitrate nonahydrate, with the chemical formula $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, is an inorganic compound that serves as a versatile and crucial reagent in various scientific and industrial applications. This pale violet, crystalline solid is particularly noted for its role as an oxidizing agent and a precursor for the synthesis of other iron compounds. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the laboratory. This guide provides an in-depth overview of **ferric nitrate** nonahydrate, including its chemical identity, physical and chemical properties, key experimental protocols, and applications relevant to the scientific community.

Core Chemical Identifiers

The fundamental identifiers for **ferric nitrate** nonahydrate are its chemical formula and CAS number, which are essential for accurate substance identification and procurement.

Identifier	Value
Chemical Formula	$\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$
CAS Number	7782-61-8

Physicochemical Properties

A summary of the key physicochemical properties of **ferric nitrate** nonahydrate is presented below. These properties are critical for designing experiments and for handling and storage of the compound.

Property	Value
Molar Mass	404.00 g/mol
Appearance	Pale violet or grayish-white monoclinic crystals
Density	1.684 g/cm ³
Melting Point	47.2 °C
Boiling Point	125 °C (decomposes)
Solubility	Soluble in water, ethanol, and acetone. Slightly soluble in nitric acid.

Synthesis and Preparation

Ferric nitrate nonahydrate can be synthesized in the laboratory through the reaction of iron with nitric acid.

Experimental Protocol: Synthesis from Iron and Nitric Acid

A common laboratory-scale synthesis involves the direct reaction of iron metal with concentrated nitric acid.

Materials:

- Iron foil or filings (8g)
- Concentrated nitric acid (25ml)
- Filter paper

- Beaker
- Heating plate (optional, for crystallization)

Procedure:

- Carefully add 8g of iron foil to 25ml of concentrated nitric acid in a beaker.
- Allow the reaction to proceed for approximately one hour. The reaction is exothermic and produces nitrogen oxides, so it should be performed in a well-ventilated fume hood.
- After the reaction subsides, filter the resulting solution through a filter paper to remove any unreacted iron or solid impurities.
- The filtrate is a solution of **ferric nitrate**. For crystallization, the solution can be gently heated to a concentrated state and then allowed to cool, which will yield pale violet crystals of **ferric nitrate** nonahydrate.

Applications in Research and Development

Ferric nitrate nonahydrate is a valuable reagent in various research and development applications, particularly in organic synthesis and materials science.

Catalyst in Organic Synthesis

It serves as a catalyst in several organic reactions. For instance, it is used in the synthesis of sodium amide from a solution of sodium in ammonia.

Preparation of Iron Oxide Nanoparticles

Ferric nitrate nonahydrate is a common precursor for the synthesis of iron oxide nanoparticles, which have applications in catalysis, magnetic drug targeting, and as contrast agents in magnetic resonance imaging (MRI).^[1]

"Clayfen" Reagent in Organic Oxidations

Certain clays impregnated with **ferric nitrate**, known as "Clayfen," are effective oxidants in organic synthesis. This reagent is used for the oxidation of alcohols to aldehydes and thiols to

disulfides.

Nitration Reactions

In organic synthesis, **ferric nitrate** nonahydrate can be used as a nitrating agent. For example, it mediates the nitrolactonization of alkenyl carboxylic acids. Mechanistic studies suggest that this reaction proceeds via a radical intermediate generated from the addition of nitrogen dioxide, which is produced by the pyrolysis of the **ferric nitrate** nonahydrate.

Key Experimental Protocols

Synthesis of Mesoporous γ -Fe₂O₃ Nanoflakes

This protocol details the use of **ferric nitrate** nonahydrate as a precursor for the synthesis of mesoporous gamma-iron(III) oxide nanoflakes.^[2]

Materials:

- **Ferric nitrate** nonahydrate (Fe(NO₃)₃·9H₂O)
- 2-propanol
- Glycerol
- Stainless steel-lined Teflon autoclave
- Absolute ethanol

Procedure:

- Dissolve 0.202 g of Fe(NO₃)₃·9H₂O in 40 mL of 2-propanol with magnetic stirring.^[2]
- Slowly add 10 mL of glycerol to the solution and continue stirring until a homogeneous mixture is formed.^[2]
- Transfer the resulting mixture to a stainless steel-lined Teflon autoclave and heat at 180 °C for 16 hours.^[2]
- Allow the autoclave to cool to room temperature naturally.^[2]

- Collect the product and wash it thoroughly with absolute ethanol multiple times.[2]
- Dry the washed product in an electric oven at 60 °C.[2]
- Calcination: Heat the dried powder in an air atmosphere at 350 °C for 2 hours with a heating rate of 1 °C/min to obtain mesoporous γ -Fe₂O₃ nanoflakes.[2]

Nitrolactonization of Alkenyl Carboxylic Acids

This protocol describes a method for the nitrolactonization of alkenyl carboxylic acids using **ferric nitrate** nonahydrate as a source of nitrogen dioxide.

Materials:

- Alkenyl carboxylic acid (e.g., 4-phenyl-4-pentenoic acid)
- **Ferric nitrate** nonahydrate
- 1,2-dichlorobenzene (solvent)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Celite

Procedure:

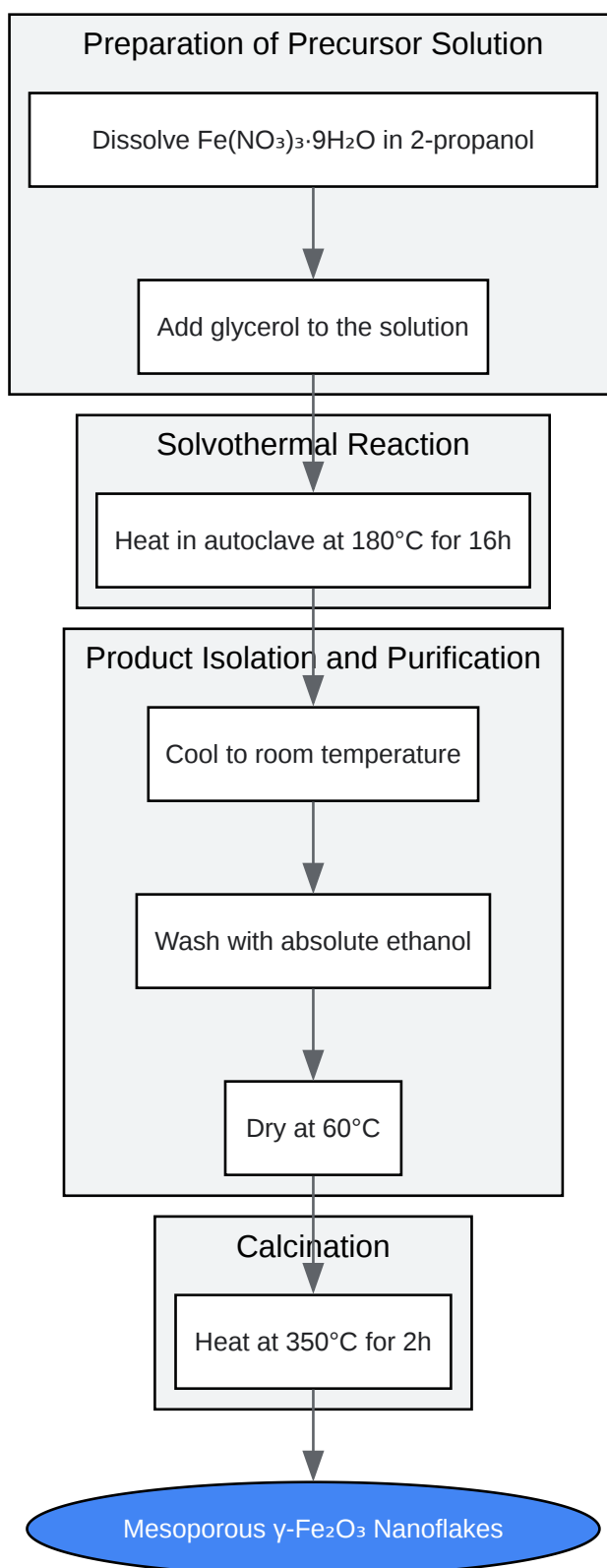
- Prepare a mixture of the alkenyl carboxylic acid (0.27 mmol) and **ferric nitrate** nonahydrate in 1,2-dichlorobenzene (2.7 mL).
- Heat the stirring mixture to 130 °C.
- After the reaction is complete (monitored by an appropriate method like TLC), quench the reaction by adding saturated aqueous NaHCO₃.
- Filter the resulting mixture through a pad of Celite.

- Extract the filtrate with CH_2Cl_2 .
- Wash the combined organic extracts with brine, dry over Na_2SO_4 , filter, and concentrate the solvent.
- Purify the residue using silica gel column chromatography to yield the nitrolactone product.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the workflow for the synthesis of mesoporous $\gamma\text{-Fe}_2\text{O}_3$ nanoflakes.

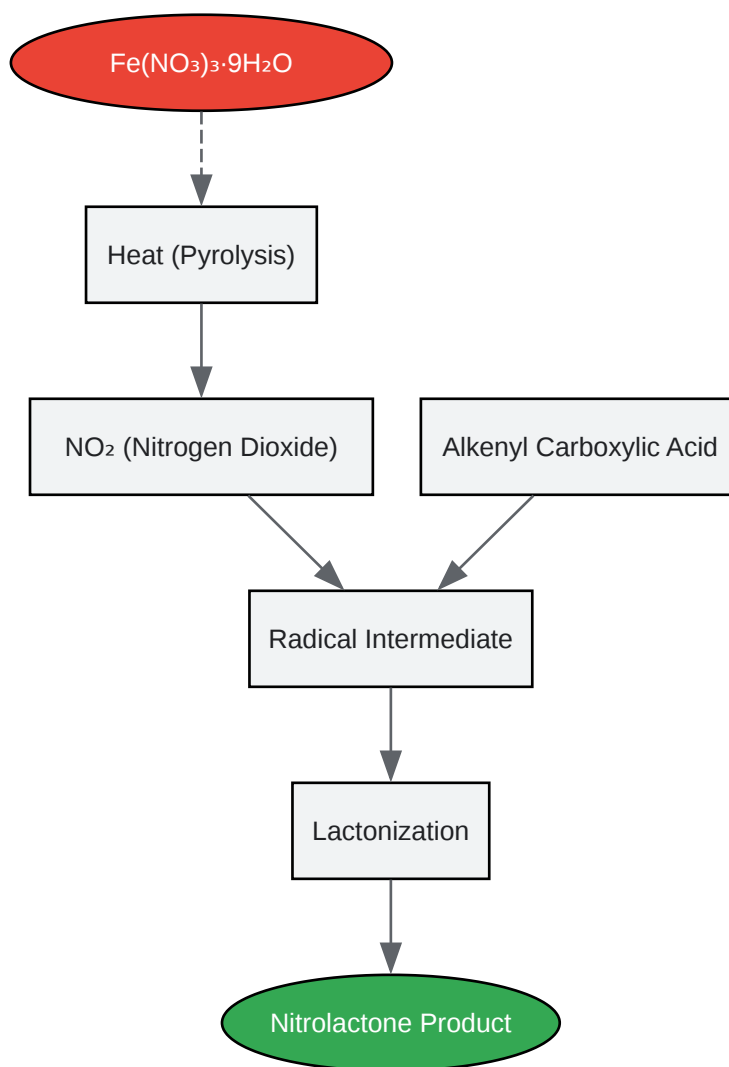


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Caption: Workflow for the synthesis of mesoporous $\gamma\text{-Fe}_2\text{O}_3$ nanoflakes.

Reaction Pathway for Nitrolactonization

This diagram outlines the proposed radical-mediated pathway for the nitrolactonization of an alkenyl carboxylic acid.

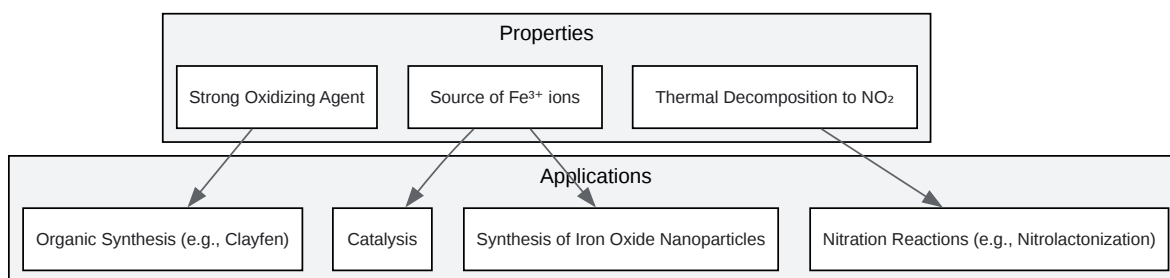


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Caption: Proposed reaction pathway for nitrolactonization.

Logical Relationships of Properties and Applications

The following diagram illustrates how the intrinsic properties of **ferric nitrate** nonahydrate lead to its various applications.



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Caption: Relationship between properties and applications.

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References

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